L-Turicine
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Overview
Description
L-Turicine: is a naturally occurring compound found in various plants and fungiThe molecular formula of this compound is C7H13NO3, and it has a molecular weight of 159.18 g/mol . This compound is stereoisomeric with betonicine and has unique properties that make it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Turicine can be synthesized through the reaction of allohydroxy-D-proline with methyl iodide and silver oxide . The reaction typically involves the following steps:
Starting Material: Allohydroxy-D-proline.
Reagents: Methyl iodide and silver oxide.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Turicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
L-Turicine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which L-Turicine exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and influence metabolic pathways in plants and microorganisms . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are significant.
Comparison with Similar Compounds
L-Turicine is unique compared to other similar compounds due to its specific stereochemistry and functional groups. Similar compounds include:
Betonicine: Stereoisomeric with this compound but differs in its biological activity.
Stachydrine: Another related compound with similar structural features but different pharmacological properties.
Proline Betaine: Shares some structural similarities but has distinct chemical and biological characteristics.
This compound stands out due to its unique combination of properties, making it a valuable compound for various applications.
Properties
CAS No. |
174851-67-3 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
MUNWAHDYFVYIKH-WDSKDSINSA-N |
Isomeric SMILES |
C[N+]1(C[C@H](C[C@H]1C(=O)[O-])O)C |
Canonical SMILES |
C[N+]1(CC(CC1C(=O)[O-])O)C |
Origin of Product |
United States |
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